2-Propyl-azetidine
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Overview
Description
2-Propyl-azetidine is a four-membered nitrogen-containing heterocycle, which is an analogue of cyclobutane. The azetidine ring structure is characterized by significant ring strain, which imparts unique reactivity to the compound. This strain-driven reactivity makes azetidines, including this compound, valuable in various fields such as organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 2-Propyl-azetidine, can be achieved through several methods. Another method involves the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides . These reactions typically occur under mild conditions and do not require the assistance of a base.
Industrial Production Methods: Industrial production of azetidines often involves scalable synthetic routes that ensure high yields and purity. The use of metalated azetidines and practical C(sp3)–H functionalization are some of the advanced techniques employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Propyl-azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert azetidines to amines.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened by nucleophiles such as carbon nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium or nickel in the presence of hydrogen.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds.
Major Products:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted azetidines or ring-opened products.
Scientific Research Applications
2-Propyl-azetidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Propyl-azetidine is primarily driven by its ring strain, which facilitates various chemical transformations. The compound can undergo nucleophilic addition reactions, leading to the formation of quaternary amines . This reactivity is harnessed in polymerization processes and the synthesis of bioactive molecules .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
2-Azetidinones: Four-membered lactams with similar ring strain but different reactivity due to the presence of a carbonyl group.
Uniqueness of 2-Propyl-azetidine: this compound stands out due to its balanced ring strain, which provides a unique combination of stability and reactivity. This makes it a versatile compound in various chemical and industrial applications .
Properties
IUPAC Name |
2-propylazetidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-2-3-6-4-5-7-6/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZXOVGUHFDHOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89583-96-0 |
Source
|
Record name | 2-propylazetidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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